An In-depth Technical Guide to the Physicochemical Properties of Aminopyrazole Carbonitriles
An In-depth Technical Guide to the Physicochemical Properties of Aminopyrazole Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of aminopyrazole carbonitriles, with a focus on 4-Amino-1H-pyrazole-3-carbonitrile and its closely related, more extensively studied tautomer, 3-Amino-1H-pyrazole-4-carbonitrile. This document delves into their quantitative properties, experimental protocols for their determination, and their significance in synthetic and medicinal chemistry.
Introduction and Nomenclature
The nomenclature of aminopyrazole carbonitriles can be ambiguous in scientific literature. 4-Amino-1H-pyrazole-3-carbonitrile is a distinct chemical entity. However, 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile are tautomers, meaning they readily interconvert and often coexist in equilibrium. Consequently, they are frequently referred to by the same CAS number (16617-46-2) and used interchangeably. This guide will address the properties of 4-Amino-1H-pyrazole-3-carbonitrile where available, and provide detailed information on the well-characterized 3/5-aminopyrazole-4-carbonitrile tautomer as a critical reference.
These compounds are pivotal intermediates in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic drugs like Zaleplon.[1] Their versatile structure makes them valuable building blocks in the development of new therapeutic agents.[2]
Tautomerism of 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile
The diagram below illustrates the tautomeric relationship between 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile, where a proton migrates between the exocyclic amino group and the pyrazole ring nitrogen atoms.
Physicochemical Properties
The following tables summarize the available quantitative data for 4-Amino-1H-pyrazole-3-carbonitrile and its related isomers.
Table 1: Physicochemical Data for 4-Amino-1H-pyrazole-3-carbonitrile and its Analogs
| Property | 4-Amino-1H-pyrazole-3-carbonitrile | 3-Amino-1H-pyrazole-4-carbonitrile | 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
| Molecular Formula | C₄H₄N₄ | C₄H₄N₄[3][4] | C₅H₆N₄[5] |
| Molecular Weight | 108.10 g/mol | 108.10 g/mol [6] | 122.13 g/mol [5] |
| CAS Number | Not explicitly found | 16617-46-2[3][4] | 1201935-84-3[5] |
| Melting Point | Data not available | 171-178 °C[3] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa (Predicted) | Data not available | Data not available | Data not available |
| LogP (Computed) | Data not available | 0.1[6] | 0.2[5] |
| Solubility | Data not available | Slightly soluble in DMSO[7] | Data not available |
Experimental Protocols
Melting Point Determination
The melting point of aminopyrazole carbonitriles is a key indicator of purity. A common method is capillary melting point determination.
Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Shimadzu-Gallenkamp)[8]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[3]
Solubility Determination (Qualitative)
A general procedure to qualitatively assess solubility in various solvents.
Principle: The ability of a known amount of solute to dissolve in a known volume of solvent at a specific temperature is observed.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Add a small, measured amount (e.g., 1 mg) of the aminopyrazole carbonitrile to a vial.
-
Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the vial.
-
Vortex the mixture for a set period (e.g., 1-2 minutes) at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble. For more quantitative analysis, techniques like shake-flask method followed by HPLC can be used.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development. While experimental data for the title compound is lacking, the shake-flask method is a standard protocol.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the aminopyrazole carbonitrile in the aqueous phase (e.g., phosphate buffer at a specific pH).
-
Add equal volumes of the aqueous solution and n-octanol to a separatory funnel or vial.
-
Shake the mixture vigorously for a predetermined time to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Role in Synthetic Chemistry and Drug Discovery
Aminopyrazole carbonitriles are versatile precursors for the synthesis of more complex heterocyclic systems. Their application as key intermediates in the preparation of bioactive molecules is a significant aspect of their chemical profile.
The following workflow diagram illustrates the general pathway from the synthesis of the aminopyrazole carbonitrile core to its application in drug discovery.
This workflow highlights the critical role of 3-Amino-1H-pyrazole-4-carbonitrile as a foundational element in the development of novel therapeutics.[2] The synthesis of this core molecule is a crucial first step, leading to the creation of diverse chemical libraries for biological screening and subsequent lead optimization.
Conclusion
4-Amino-1H-pyrazole-3-carbonitrile and its isomers, particularly the tautomeric 3/5-Amino-1H-pyrazole-4-carbonitrile, are compounds of significant interest in medicinal and synthetic chemistry. While comprehensive experimental data for the 4-amino isomer is sparse, the properties of the 3/5-amino tautomer are better characterized. The methodologies outlined in this guide provide a framework for the determination of their key physicochemical properties. Their established role as versatile intermediates in the synthesis of biologically active compounds underscores their importance for researchers and professionals in the field of drug development. Further experimental investigation into the properties of the 4-amino isomer would be a valuable contribution to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-Amino-1H-pyrazole-4-carbonitrile, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | C5H6N4 | CID 55284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. researchgate.net [researchgate.net]
